N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride
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Overview
Description
N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2S . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinamides or sulfenamides .
Scientific Research Applications
N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-2-ylmethyl)propane-1-sulfonamide: The non-hydrochloride form of the compound.
Piperidine derivatives: Other compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
Uniqueness
N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterpart .
Properties
Molecular Formula |
C9H21ClN2O2S |
---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-7-14(12,13)11-8-9-5-3-4-6-10-9;/h9-11H,2-8H2,1H3;1H |
InChI Key |
QWTDDASJUGRQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCCCN1.Cl |
Origin of Product |
United States |
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